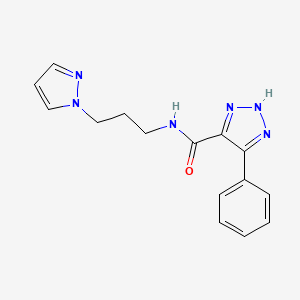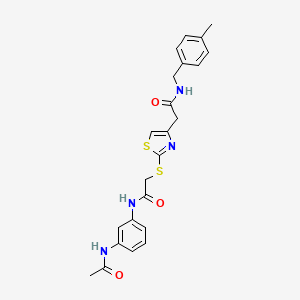
N-(3-(1H-pyrazol-1-yl)propyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives are known for their broad range of chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole derivatives are typically synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a phenyl group, and a triazole ring. The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazole-containing compounds are known for their versatility as synthetic intermediates in preparing relevant chemicals in various fields . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- A study conducted by Rahmouni et al. (2016) focused on the synthesis of novel pyrazolopyrimidines derivatives, exhibiting anticancer and anti-5-lipoxygenase activities. This research highlights the therapeutic potential of pyrazolopyrimidines in cancer treatment and inflammation management, providing a foundation for the exploration of similar compounds (Rahmouni et al., 2016).
Antiviral and Antimicrobial Applications
- Hebishy et al. (2020) described a novel route for synthesizing benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, demonstrating remarkable antiavian influenza virus activity. This work suggests that compounds structurally related to "N-(3-(1H-pyrazol-1-yl)propyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide" might have potent antiviral properties (Hebishy et al., 2020).
Herbicidal Activity
- Research by Li et al. (2008) synthesized 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives, acting as protoporphyrinogen oxidase inhibitors with excellent herbicidal activity. This indicates the potential agricultural applications of triazole derivatives in controlling unwanted vegetation (Li et al., 2008).
Mechanistic Studies and Chemical Properties
- Ledenyova et al. (2018) investigated the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, exploring the mechanism behind ANRORC rearrangement. Such studies provide deep insights into the chemical behavior and reactivity of triazole and pyrazole compounds, laying the groundwork for novel synthetic routes and applications (Ledenyova et al., 2018).
Zukünftige Richtungen
While specific future directions for this compound are not available, pyrazole derivatives continue to be a focus of research due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Eigenschaften
IUPAC Name |
5-phenyl-N-(3-pyrazol-1-ylpropyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c22-15(16-8-4-10-21-11-5-9-17-21)14-13(18-20-19-14)12-6-2-1-3-7-12/h1-3,5-7,9,11H,4,8,10H2,(H,16,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQDLWKOJQURLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=C2C(=O)NCCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2462110.png)
![methyl 3-(morpholine-4-carbonyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B2462111.png)



![N-(2-furylmethyl)-3-[2-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2462119.png)
![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N',N'-dipropyloxamide](/img/structure/B2462120.png)


![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2462123.png)
![2-[2-(4-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2462124.png)

![2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2462131.png)
